![molecular formula C19H14FN7O2 B2554041 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903877-69-9](/img/structure/B2554041.png)
2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H14FN7O2 and its molecular weight is 391.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The compound could potentially be used in these synthesis processes due to its fluorine and nitrogen-rich structure.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound could potentially be used as an organoboron reagent in this process .
Antileishmanial and Antimalarial Evaluation
The compound has shown potent in vitro antipromastigote activity, which suggests it could be used in the development of antileishmanial and antimalarial drugs .
Heterocyclic Chemistry
The compound, with its 1,2,3-triazole ring, could find broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Anticancer Evaluation
Some derivatives of the compound have shown proper selectivity against cancer cell lines , suggesting potential applications in cancer treatment.
Coordination Polymers
The compound could potentially be used in the synthesis of coordination polymers, which have applications in various fields including catalysis, gas storage, and drug delivery .
Antioxidant Agents
Some derivatives of the compound have shown potent antioxidant activity , suggesting potential applications in the development of antioxidant agents.
Nitrogen-rich Gas Generators
The compound, with its nitrogen-rich structure, could potentially be used in the development of nitrogen-rich gas generators .
properties
IUPAC Name |
13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-13-4-5-17-22-16-6-7-25(10-15(16)19(29)26(17)9-13)18(28)12-2-1-3-14(8-12)27-11-21-23-24-27/h1-5,8-9,11H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWHMKHNQWYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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